molecular formula C18H16N2O2S B2476467 (2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one CAS No. 850764-76-0

(2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one

Cat. No. B2476467
CAS RN: 850764-76-0
M. Wt: 324.4
InChI Key: WMWRRXITUYHYFV-FWPHUCDGSA-N
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Description

(2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4. The purity is usually 95%.
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Scientific Research Applications

Antifibrotic and Anticancer Applications

  • Antifibrotic and Anticancer Action: Amino(imino)thiazolidinone derivatives, including compounds similar to the one , have been synthesized and evaluated for their antifibrotic and anticancer activities. Some derivatives have shown high antifibrotic activity levels comparable to Pirfenidone without scavenging superoxide radicals, indicating their potential as antifibrotic agents. However, a significant anticancer effect was not observed in these compounds (Kaminskyy et al., 2016).

Anticancer Activity

  • Cytotoxicity and Apoptosis Induction in Leukemia Cells: Derivatives of thiazolidin-4-one, structurally related to the compound , have shown moderate to strong antiproliferative activity in leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety plays a crucial role in their anticancer properties (Chandrappa et al., 2009).
  • Antitumor Activity Screening: Thiazolidin-4-one derivatives, similar to the compound of interest, have been synthesized and screened for antitumor activity. They displayed low to moderate anticancer activity with significant selective action on certain cancer cell lines (Kaminskyy et al., 2015).

Antifungal and Antibacterial Applications

  • Antifungal Activity: Certain derivatives of thiazolidin-4-ones have demonstrated antifungal activity against agricultural fungi, indicating their potential use in protecting crops from fungal diseases (Liu et al., 2000).
  • Antibacterial Activity: 2-Iminothiazolidin-4-one compounds have been synthesized and evaluated for their antibacterial activity. Some of these compounds showed moderate to weak activity against various bacterial strains (Pemawat et al., 2010).

Other Applications

  • Anticonvulsant Properties: Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone, similar to the compound , have been synthesized and evaluated for anticonvulsant activity. Some compounds exhibited excellent activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020).

properties

IUPAC Name

(5E)-2-(2,4-dimethylphenyl)imino-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-8-9-15(13(2)11-12)19-18-20-17(21)16(23-18)7-3-5-14-6-4-10-22-14/h3-11H,1-2H3,(H,19,20,21)/b5-3+,16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWRRXITUYHYFV-FWPHUCDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CO3)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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